The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves several key steps:
The reaction conditions generally include the use of solvents like dichloromethane or ethanol and may require temperature control to optimize yield and purity .
The molecular structure of N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be represented using various structural notations:
C1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C(=O)N(C)C)C(=S)C(C=C(C=C3)Cl)=C3This structure showcases the presence of multiple functional groups including a chloro substituent on the benzothiazole ring and a carbonyl group in the dihydropyridazine ring .
N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo several types of chemical reactions:
These reactions highlight its potential versatility in synthetic organic chemistry .
The mechanism of action for N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is likely related to its interaction with specific biological targets:
The physical properties of N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 368.83 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several potential applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal chemistry, showcasing its potential as a valuable research tool .
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2